(R)-6,8-Dichlorochroman-4-amine
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Overview
Description
®-6,8-Dichlorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-Dichlorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Chlorination: The chroman derivative is chlorinated at positions 6 and 8 using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated intermediate is then subjected to amination at position 4. This can be achieved using ammonia or an amine source in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of ®-6,8-Dichlorochroman-4-amine may involve:
Batch Processing: Utilizing large reactors for chlorination and amination steps.
Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-6,8-Dichlorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in a suitable solvent.
Major Products Formed
Oxidation: Formation of chroman oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
®-6,8-Dichlorochroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-6,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichlorochroman-4-amine: Lacks the ®-configuration, leading to different stereochemical properties.
6,8-Dichlorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.
6,8-Dichlorochroman-4-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
®-6,8-Dichlorochroman-4-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration may result in different interactions with biological targets compared to its non-chiral or differently configured analogs.
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
(4R)-6,8-dichloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1 |
InChI Key |
KJGMEAMNMDDGQA-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2Cl)Cl |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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